ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
Description
Introduction and Structural Overview
Historical Context and Development of Functionalized Pyrrole Chemistry
The synthesis and functionalization of pyrroles have evolved significantly since the discovery of the Paal–Knorr reaction in 1884, which enabled the systematic construction of pyrrole rings from 1,4-diketones and amines. Early efforts focused on simple pyrrole derivatives, but advancements in halogenation and alkylation techniques in the 20th century allowed for the introduction of diverse substituents. Brominated pyrroles, such as ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate, emerged as key intermediates due to their reactivity in cross-coupling reactions.
The compound’s development aligns with broader trends in heterocyclic chemistry, where bromine atoms are strategically incorporated to enhance electrophilic substitution potential. For example, its synthesis often involves the alkylation of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate using methyl iodide in the presence of sodium hydride. This method reflects modern adaptations of classical N-alkylation protocols tailored for sterically hindered pyrroles.
Significance in Heterocyclic and Medicinal Chemistry Research
Pyrroles are foundational to numerous natural products and pharmaceuticals, including chlorophyll, heme, and antiviral agents like remdesivir. This compound contributes to this legacy through its role in synthesizing polyfunctionalized pyrroles for drug discovery. Its bromine atom serves as a handle for Suzuki–Miyaura couplings, enabling the construction of complex architectures seen in kinase inhibitors and antimicrobial agents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrNO₂ | |
| Molecular Weight | 260.13 g/mol | |
| CAS Number | 86614-23-5 | |
| Boiling Point | Not reported | |
| Storage Conditions | -20°C, dark, dry |
The compound’s trimethyl and ester groups further enhance its utility. The ester moiety allows for hydrolytic conversion to carboxylic acids, while methyl groups provide steric stabilization, critical for directing regioselectivity in subsequent reactions.
Structural Classification Within Pyrrole-Based Compounds
This compound belongs to the class of 2-carboxylate pyrroles with halogen and alkyl substituents. Its structure features:
- A bromine atom at position 4 : Enhances electrophilic aromatic substitution reactivity.
- Three methyl groups at positions 1, 3, and 5 : Provide steric protection to the nitrogen atom and modulate electron density.
- An ethyl ester at position 2 : Offers a site for functional group interconversion.
Table 2: Comparative Analysis of Pyrrole Derivatives in Drug Discovery
This structural profile positions the compound as a versatile precursor in synthesizing pyrrolomycins and lamellarins, which exhibit antitumor and antibiotic activities. The electron-withdrawing bromine and ester groups synergistically activate the pyrrole ring for nucleophilic substitutions, enabling the construction of fused heterocycles.
Properties
IUPAC Name |
ethyl 4-bromo-1,3,5-trimethylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKSUMHUFEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3,5-trimethylpyrrole followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the C4-Bromine Position
The bromine atom at position 4 serves as a leaving group, enabling cross-coupling reactions.
Key Reactions:
Mechanistic Insight :
-
Bromine undergoes oxidative addition with palladium(0) in Suzuki reactions, forming a Pd(II) intermediate. Transmetalation with aryl boronic acids and reductive elimination yield biaryl products .
-
Steric hindrance from adjacent methyl groups slightly reduces coupling efficiency compared to non-methylated analogs .
Ester Functional Group Transformations
The ethyl ester at position 2 participates in hydrolysis and transesterification.
Key Reactions:
Notes :
-
Hydrolysis products are intermediates for further derivatization (e.g., amide formation) .
-
Transesterification retains the bromine and methyl groups, enabling solvent-dependent modifications .
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring’s electron density allows limited EAS at unsubstituted positions.
Key Reactions:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C, 2h | 3-Nitro-4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate | 45% | |
| Sulfonation | H₂SO₄, SO₃, 50°C, 4h | 3-Sulfo-4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate | 38% |
Challenges :
-
Methyl groups at positions 1, 3, and 5 sterically hinder electrophile attack.
-
Bromine’s electron-withdrawing effect further deactivates the ring, necessitating strong electrophiles.
Reductive Dehalogenation
The C4-bromine can be removed under reducing conditions.
Key Reactions:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | H₂ (1 atm), Pd/C, EtOAc, RT, 3h | 1,3,5-Trimethyl-1H-pyrrole-2-carboxylate | 90% | |
| Zn/HOAc | Zn dust, glacial HOAc, reflux, 2h | Dehalogenated pyrrole | 75% |
Applications :
Oxidation and Reduction
The ester and methyl groups remain stable under most redox conditions, but selective transformations are possible.
Key Reactions:
Limitations :
-
Harsh oxidation (e.g., KMnO₄) leads to pyrrole ring degradation.
Example Reaction:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, DMF | 4-Bromo-1,3,5-trimethylpyrazolo[3,4-b]pyrrole | 55% |
Stability and Reaction Design Considerations
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of approximately 260.13 g/mol. The compound features a pyrrole ring with a bromine atom at the 4-position and an ethyl ester at the 2-position. This unique structure contributes to its reactivity and potential applications in various fields.
Medicinal Chemistry
EtBrTMP serves as a building block in the synthesis of various pharmaceuticals. The presence of the bromine atom enhances its reactivity, allowing for further functionalization to create compounds with desired biological activities. Research indicates that pyrrole derivatives can exhibit antimicrobial , anticancer , and anti-inflammatory properties, making EtBrTMP a candidate for developing new therapeutic agents .
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of substituted pyrroles. Its reactive bromine atom allows for coupling reactions that can yield more complex heterocycles. This versatility makes it an essential component in creating diverse organic molecules used in various applications .
Agrochemicals
In the agrochemical sector, EtBrTMP is explored for its potential use in developing new pesticides and herbicides. The compound's structural features may contribute to the efficacy of agrochemical formulations by enhancing their stability and activity against target pests .
Materials Science
The compound's unique properties enable it to be investigated for applications in materials science, particularly in creating functionalized polymers and dyes. Its ability to participate in various chemical reactions allows for the modification of polymer backbones to achieve specific characteristics or functionalities .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of EtBrTMP against several bacterial strains. The results showed significant inhibition zones compared to control samples, suggesting that this compound could lead to the development of new antimicrobial agents.
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents using EtBrTMP as a precursor. The synthesized compounds demonstrated promising cytotoxic effects against cancer cell lines, highlighting the potential of this pyrrole derivative in cancer therapeutics.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate are best contextualized against analogous pyrrole and heterocyclic derivatives. Below is a comparative analysis:
Ethyl 4-(Chlorosulfonyl)-1,3,5-Trimethyl-1H-Pyrrole-2-Carboxylate
- Substituents : Chlorosulfonyl (-SO₂Cl) at position 4 instead of bromo.
- Molecular Formula: C₁₀H₁₄ClNO₄S (MW: 279.74 g/mol) .
- Reactivity : The chlorosulfonyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines for sulfonamide formation).
- Applications : Used in synthesizing sulfonamide-linked polymers or bioactive molecules.
4-Bromo-1,3,5-Trimethylpyrazole
- Core Structure : Pyrazole instead of pyrrole.
- Substituents : Bromo at position 4, methyl groups at 1, 3, and 5.
- Molecular Formula : C₆H₉BrN₂ (MW: 205.06 g/mol) .
- Reactivity : Pyrazole’s aromaticity and dual nitrogen atoms make it a superior ligand in coordination chemistry.
- Applications : Catalysis (e.g., palladium-catalyzed cross-coupling reactions) .
Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-Yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate
- Substituents : A pyridine-containing side chain at position 4.
- Molecular Formula : C₁₇H₁₆F₃N₃O₂ (MW: 327.2 g/mol) .
- Reactivity: The electron-withdrawing cyano and trifluoromethyl groups stabilize the pyridine ring, favoring interactions with biological targets.
- Applications : Pharmaceutical lead compound, evidenced by ESIMS characterization (m/z 328.2 [M+1]) .
Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate
- Substituents : Methyl at positions 2 and 4, propyl at position 3.
- Reactivity : Bromination at position 5 yields porphyrin precursors (e.g., 5,5′-dibromo derivatives) .
- Applications : Macrocyclic chemistry (e.g., porphyrin synthesis for photodynamic therapy) .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₆BrNO₂ | 286.16 | 4-Br, 1/3/5-CH₃, 2-COOEt | Synthetic intermediate |
| Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate | C₁₀H₁₄ClNO₄S | 279.74 | 4-SO₂Cl, 1/3/5-CH₃, 2-COOEt | Sulfonamide synthesis |
| 4-Bromo-1,3,5-trimethylpyrazole | C₆H₉BrN₂ | 205.06 | 4-Br, 1/3/5-CH₃ | Catalysis, ligand design |
| Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate | C₁₇H₁₆F₃N₃O₂ | 327.2 | 4-Pyridine side chain, 3-CH₃, 2-COOEt | Medicinal chemistry |
Research Findings and Implications
Bromine as a Directing Group : The bromo substituent in this compound facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to polyfunctionalized pyrroles .
Steric Effects of Trimethyl Substitution : The 1,3,5-trimethyl configuration enhances steric protection of the pyrrole nitrogen, improving stability under acidic conditions compared to unmethylated analogs .
Pharmacological Potential: Derivatives with pyridine or trifluoromethyl groups (e.g., compound in ) exhibit enhanced bioavailability and target binding, as demonstrated by LCMS purity >97% .
Macrocyclic Utility : Brominated pyrrole esters serve as precursors to porphyrins, critical in dye-sensitized solar cells and photodynamic therapy .
Biological Activity
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative with the molecular formula and a molecular weight of approximately 260.13 g/mol. The compound is characterized by its unique structure, which includes a bromine atom at the 4-position and an ethyl ester functional group at the 2-position. This configuration contributes to its potential biological activities and applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is not fully elucidated; however, its structural features suggest several possible mechanisms:
- Halogen Bonding : The bromine atom can participate in halogen bonding, potentially affecting molecular interactions with biological targets.
- Ester Hydrolysis : The ester group may undergo hydrolysis, releasing the active carboxylate form, which could modulate enzyme activity or receptor binding .
Potential Biological Applications
Research indicates that substituted pyrroles can exhibit various biological activities, including:
- Anticonvulsant Activity : Some pyrroles have shown promise in treating epilepsy.
- Anti-inflammatory Properties : Compounds within this class may help reduce inflammation.
- Anticancer Effects : Certain derivatives have been studied for their potential to inhibit cancer cell proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | C8H10BrNO2 | Lacks additional methyl groups compared to target |
| Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | C10H15NO2 | Different substitution pattern on the pyrrole ring |
| Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | C9H12BrNO2 | Contains fewer methyl groups than target |
This table highlights how structural variations influence the reactivity and biological activity of these compounds .
Study on Antiviral Activity
Recent studies have explored the antiviral potential of pyrrole derivatives. For instance, compounds structurally similar to this compound were evaluated for their efficacy against respiratory syncytial virus (RSV). One study reported that certain pyrrole derivatives exhibited effective inhibition at micromolar concentrations (EC50 values ranging from 5–28 μM), suggesting a promising avenue for further research into antiviral applications .
Enzyme Inhibition Studies
Another area of investigation involves the compound's role as an enzyme inhibitor. Preliminary findings suggest that this compound may interact with specific enzymes crucial in metabolic pathways. Such interactions could lead to therapeutic applications in conditions where enzyme modulation is beneficial .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, bromination at the 4-position of a pre-functionalized pyrrole core can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Optimization involves adjusting stoichiometric ratios (e.g., 1.2–1.5 eq. of brominating agent) and reaction time (2–6 hours). Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization improves yield. Yield improvements are also observed with anhydrous conditions and catalytic Lewis acids like FeCl₃ .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethyl ester group (δ ~4.2 ppm, q; δ ~1.3 ppm, t for 1H; δ ~60–65 ppm for ester carbons in 13C). Bromine’s deshielding effect elevates the C-4 carbon signal (δ ~110–120 ppm). Methyl groups at positions 1,3,5 appear as singlets (δ ~2.1–2.4 ppm for 1H; δ ~10–15 ppm in 13C) .
- ESI-MS : The molecular ion [M+H]⁺ or [M–H]⁻ is observed, with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation pathways help validate substituent positions .
Q. How do substituents at the pyrrole ring influence reactivity in further functionalization?
- Methodological Answer : Steric hindrance from 1,3,5-trimethyl groups limits electrophilic substitution at adjacent positions. Bromine at C-4 acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Electronic effects from methyl groups enhance ring stability but reduce electrophilicity at C-2. Reactivity can be modulated by replacing Br with electron-withdrawing groups (e.g., carbonyls) to activate the ring for nucleophilic attacks .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and nonlinear optical properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and polarizability. Solvent effects (toluene-d₈ or DMSO) are incorporated via the conductor-like polarizable continuum model (CPCM). Nonlinear optical (NLO) response is quantified via hyperpolarizability (β) values, which correlate with π-conjugation and substituent electron-withdrawing capacity .
Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Step 1 : Validate computational methods (e.g., gauge-including atomic orbital (GIAO) approach in DFT) against empirical regression formulas for solvent-specific shifts (e.g., toluene-d₈ ).
- Step 2 : Account for dynamic effects (e.g., tautomerism) via molecular dynamics simulations.
- Step 3 : Cross-validate with solid-state NMR or X-ray crystallography to confirm static structures .
Q. How do structural modifications at the 1H-pyrrole position affect supramolecular interactions in crystal packing?
- Methodological Answer : X-ray diffraction reveals that bulky substituents (e.g., tosyl groups at N-1) disrupt π-π stacking but enhance hydrogen bonding via sulfonyl oxygen. Methyl groups at C-3 and C-5 promote van der Waals interactions, while bromine at C-4 participates in halogen bonding. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Br contacts) .
Q. What factorial design approaches optimize reaction conditions for synthesizing derivatives?
- Methodological Answer : A 2³ factorial design evaluates temperature (25–80°C), catalyst loading (0–10 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies interactions between variables. For example, high temperature and polar solvents favor aryl coupling but may degrade ester groups. Pareto charts prioritize factors affecting yield and purity .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
